molecular formula C14H28O B14257490 Cyclotridecylmethanol CAS No. 188854-47-9

Cyclotridecylmethanol

Cat. No.: B14257490
CAS No.: 188854-47-9
M. Wt: 212.37 g/mol
InChI Key: BVZKLVKFAZVOHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclotridecylmethanol is an organic compound with the molecular formula C₁₄H₂₈O It is a type of alcohol that features a cycloalkane ring with thirteen carbon atoms and a hydroxyl group attached to one of the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclotridecylmethanol can be synthesized through several methods. One common approach involves the reduction of cyclotridecanone using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the complete reduction of the ketone to the corresponding alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of cyclotridecanone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Cyclotridecylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form cyclotridecanone using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction of this compound can lead to the formation of cyclotridecane.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) to form cyclotridecyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO₃) in acetic acid or PCC in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH₄) in THF or sodium borohydride (NaBH₄) in ethanol.

    Substitution: Thionyl chloride (SOCl₂) in the presence of a base like pyridine.

Major Products:

    Oxidation: Cyclotridecanone.

    Reduction: Cyclotridecane.

    Substitution: Cyclotridecyl chloride.

Scientific Research Applications

Cyclotridecylmethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying ring strain and conformational analysis.

    Biology: this compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit interesting biological activities.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of cyclotridecylmethanol depends on its specific application. In chemical reactions, the hydroxyl group can participate in various transformations, acting as a nucleophile or leaving group. In biological systems, derivatives of this compound may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and targets would depend on the structure of the derivative and the context of its use.

Comparison with Similar Compounds

  • Cyclododecylmethanol (C₁₃H₂₆O)
  • Cyclopentadecylmethanol (C₁₅H₃₀O)

Properties

CAS No.

188854-47-9

Molecular Formula

C14H28O

Molecular Weight

212.37 g/mol

IUPAC Name

cyclotridecylmethanol

InChI

InChI=1S/C14H28O/c15-13-14-11-9-7-5-3-1-2-4-6-8-10-12-14/h14-15H,1-13H2

InChI Key

BVZKLVKFAZVOHE-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCC(CCCCC1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.